

Protocol for coupling catharanthine and vindoline to produce Anhydrovinblastine

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Compound of Interest		
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Application Notes and Protocols for the Synthesis of Anhydrovinblastine

For Researchers, Scientists, and Drug Development Professionals

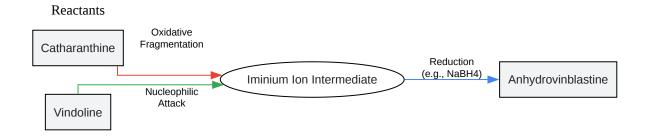
Introduction

Anhydrovinblastine is a crucial synthetic precursor to the potent anti-cancer agent vinblastine and its analogues. The coupling of two monomeric indole alkaloids, catharanthine and vindoline, is the pivotal step in the semi-synthesis of this important bisindole alkaloid. This document provides detailed protocols for two prominent methods for the synthesis of anhydrovinblastine: the iron(III) chloride-promoted coupling and the triarylaminium radical cation-promoted coupling. These protocols are intended for use by researchers and scientists in the fields of medicinal chemistry, natural product synthesis, and drug development.

Chemical Reaction Pathway

The coupling of catharanthine and vindoline to form **anhydrovinblastine** proceeds through a complex mechanism involving the generation of a reactive intermediate from catharanthine, which then undergoes an electrophilic addition to the electron-rich indole nucleus of vindoline. This is followed by an intramolecular cyclization and subsequent reduction to yield the final product.





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Caption: Chemical pathway for **anhydrovinblastine** synthesis.

Experimental Protocols

Two effective methods for the coupling of catharanthine and vindoline are detailed below.

Protocol 1: Iron(III) Chloride Promoted Coupling

This method, a modification of the procedure originally developed by Kutney, utilizes ferric chloride as an oxidant to initiate the coupling reaction.[1][2]

Materials:

- Catharanthine
- Vindoline
- Iron(III) chloride (FeCl₃)
- 2,2,2-Trifluoroethanol (TFE or CF₃CH₂OH)
- 0.1 N Hydrochloric acid (HCl)
- Sodium borohydride (NaBH₄)
- Dichloromethane (CH₂Cl₂)



- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Argon or nitrogen inert atmosphere setup
- Standard laboratory glassware
- Rotary evaporator
- Chromatography column

Procedure:

- Reaction Setup: To a solution of catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a
 mixture of 0.1 N aqueous HCl and trifluoroethanol, add iron(III) chloride (5.0 equiv) at room
 temperature (23 °C) under an inert atmosphere.[1][2]
- Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Reduction: Upon completion of the coupling reaction (formation of the intermediate iminium ion), cool the reaction mixture and add sodium borohydride (NaBH₄) portion-wise to reduce the iminium ion to **anhydrovinblastine**.[1][2]
- Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with dichloromethane (3x).



Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

• Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford **anhydrovinblastine**.

Protocol 2: Triarylaminium Radical Cation Promoted Coupling

This more recent method employs a triarylaminium salt, such as tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), as a single-electron oxidant, offering high yields and diastereospecificity.[3][4]

Materials:

- Catharanthine
- Vindoline
- Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA)
- 0.05 N Hydrochloric acid (HCl)
- Trifluoroethanol (TFE)
- Sodium borohydride (NaBH₄)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- · Silica gel for column chromatography

Equipment:

Round-bottom flask



- Magnetic stirrer and stir bar
- Standard laboratory glassware
- Rotary evaporator
- Chromatography column

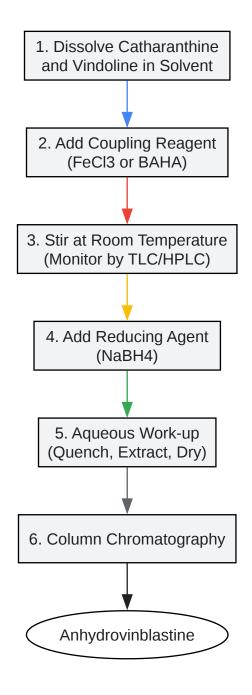
Procedure:

- Reaction Setup: In a round-bottom flask, dissolve catharanthine (1.0 equiv) and vindoline (1.0 equiv) in a mixture of aqueous 0.05 N HCl and trifluoroethanol (1:10 v/v).[3][4]
- Initiation: Add tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) (1.1 equiv) to the solution at room temperature (25 °C).[3][4]
- Reaction Monitoring: Stir the mixture and monitor the reaction progress by TLC or HPLC.
- Reduction: After the starting materials are consumed, add sodium borohydride (NaBH₄) to the reaction mixture to reduce the intermediate.
- Work-up: Neutralize the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: After filtration, remove the solvent in vacuo. Purify the residue by silica gel column chromatography to yield pure anhydrovinblastine.

Experimental Workflow

The general workflow for the synthesis of **anhydrovinblastine** from catharanthine and vindoline is depicted below.





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Caption: General experimental workflow for anhydrovinblastine synthesis.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of **anhydrovinblastine** using the described protocols.



Protocol	Coupling Reagent	Yield of Anhydrovinblastine	Reference(s)
Iron(III) Chloride Promoted Coupling	FeCl₃	Up to 90%	[1][2]
Triarylaminium Radical Cation Promoted Coupling	ВАНА	85%	[3][4]

Safety Precautions

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
- Catharanthine, vindoline, and their derivatives are potent cytotoxic agents and should be handled with extreme care.
- Iron(III) chloride is corrosive and hygroscopic.
- Sodium borohydride is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled with care and quenched slowly.
- Trifluoroethanol is toxic and an irritant.
- Dichloromethane is a suspected carcinogen.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: These protocols are intended for use by trained laboratory personnel. The user is solely responsible for all safety precautions and for ensuring that the experiments are conducted in a safe and compliant manner.



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